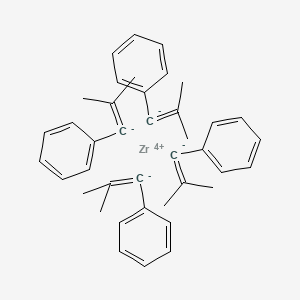
2-methylprop-1-enylbenzene;zirconium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylprop-1-enylbenzene;zirconium(4+) is a compound that combines an organic molecule, 2-methylprop-1-enylbenzene, with a zirconium ion in a +4 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-1-enylbenzene;zirconium(4+) typically involves the reaction of 2-methylprop-1-enylbenzene with a zirconium precursor. One common method is the use of zirconium tetrachloride (ZrCl4) as the zirconium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-methylprop-1-enylbenzene;zirconium(4+) may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced separation methods, such as chromatography or crystallization, are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylprop-1-enylbenzene;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: Reduction reactions can convert the zirconium ion to a lower oxidation state.
Substitution: The organic ligand can undergo substitution reactions, where other functional groups replace the 2-methylprop-1-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide (ZrO2), while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
2-methylprop-1-enylbenzene;zirconium(4+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound’s potential as a bio-compatible material is being explored for medical applications, such as drug delivery systems.
Medicine: Research is ongoing to investigate its use in imaging and diagnostic tools.
Industry: It is utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.
Mécanisme D'action
The mechanism by which 2-methylprop-1-enylbenzene;zirconium(4+) exerts its effects involves the interaction of the zirconium ion with various molecular targets. The zirconium ion can coordinate with different ligands, facilitating catalytic reactions. The organic ligand, 2-methylprop-1-enylbenzene, can also participate in chemical transformations, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylprop-1-enylbenzene: This compound is similar but lacks the zirconium ion.
Zirconium tetrachloride (ZrCl4): A common zirconium precursor used in the synthesis of zirconium-containing compounds.
Zirconium dioxide (ZrO2): An oxidation product of zirconium compounds, widely used in ceramics and catalysis.
Uniqueness
2-methylprop-1-enylbenzene;zirconium(4+) is unique due to the combination of an organic ligand with a zirconium ion. This combination imparts distinct chemical properties, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
63422-30-0 |
|---|---|
Formule moléculaire |
C40H44Zr |
Poids moléculaire |
616.0 g/mol |
Nom IUPAC |
2-methylprop-1-enylbenzene;zirconium(4+) |
InChI |
InChI=1S/4C10H11.Zr/c4*1-9(2)8-10-6-4-3-5-7-10;/h4*3-7H,1-2H3;/q4*-1;+4 |
Clé InChI |
VTHUTFIVNRSJMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.CC(=[C-]C1=CC=CC=C1)C.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

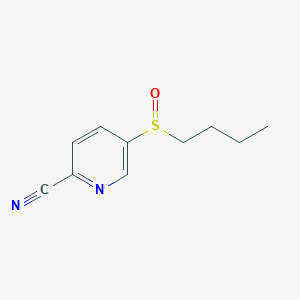
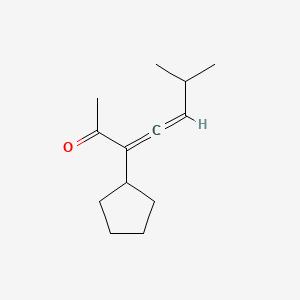
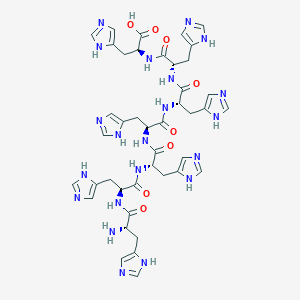
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
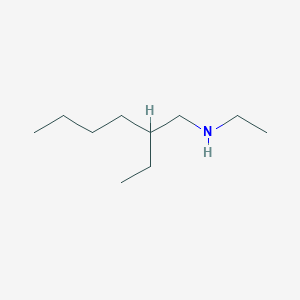
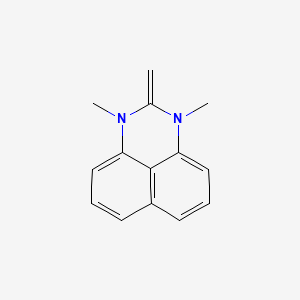



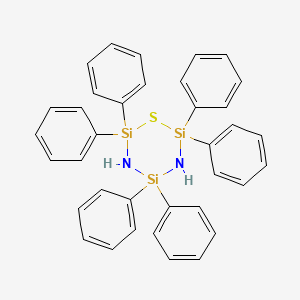
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
